molecular formula C18H17N3O3 B11617217 1,2,4-Oxadiazole, 5-[4-(1,1-dimethylethyl)phenyl]-3-(3-nitrophenyl)- CAS No. 6147-13-3

1,2,4-Oxadiazole, 5-[4-(1,1-dimethylethyl)phenyl]-3-(3-nitrophenyl)-

Cat. No.: B11617217
CAS No.: 6147-13-3
M. Wt: 323.3 g/mol
InChI Key: OFQGJTCJPVFXDR-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole, 5-[4-(1,1-dimethylethyl)phenyl]-3-(3-nitrophenyl)- is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of benzaldehyde with malonic acid in the presence of piperidine to yield cinnamic acid, which is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired 1,2,4-oxadiazole derivative .

Industrial Production Methods

Industrial production methods for 1,2,4-oxadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazole derivatives undergo various chemical reactions, including:

    Oxidation: Oxidation reactions can modify the electronic properties of the compound.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1,2,4-Oxadiazole derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole derivatives varies depending on their specific application. In medicinal chemistry, these compounds often act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, some derivatives inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Oxadiazole, 5-[4-(1,1-dimethylethyl)phenyl]-3-(3-nitrophenyl)- is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

CAS No.

6147-13-3

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H17N3O3/c1-18(2,3)14-9-7-12(8-10-14)17-19-16(20-24-17)13-5-4-6-15(11-13)21(22)23/h4-11H,1-3H3

InChI Key

OFQGJTCJPVFXDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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